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Compound of Interest

Compound Name: Cyanidin arabinoside

Cat. No.: B600289

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance
(NMR) and mass spectrometry (MS) data for cyanidin 3-arabinoside, a naturally occurring
anthocyanin with significant interest in pharmaceutical and nutraceutical research. This
document details the characteristic spectroscopic signatures of this compound, outlines the
experimental protocols for data acquisition, and presents a logical workflow for its identification
and characterization.

Core Spectroscopic Data

The structural elucidation of cyanidin 3-arabinoside relies on the synergistic interpretation of
NMR and MS data. The following tables summarize the key quantitative data obtained from
these analytical techniques.

Nuclear Magnetic Resonance (NMR) Data

Table 1: 13C NMR Spectroscopic Data of Cyanidin 3-Arabinoside. The 13C NMR spectrum was
recorded in deuterated dimethyl sulfoxide (DMSO-ds) at 100 MHz. Chemical shifts (d) are
reported in parts per million (ppm).
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Atom Chemical Shift (8) in ppm
2 156.4
3 144.7
4 133.3
5 155.4
6 95.2
7 164.0
8 103.3
9 152.6
10 111.7
1 119.3
2' 114.7
3 146.9
4" 169.0
5' 117.5
6' 124.6
1" 103.7
2" 71.8
3" 71.6
4" 66.1
5" 70.3

Note: As of the latest literature review, a complete, unambiguously assigned *H NMR dataset
(chemical shifts, multiplicities, and coupling constants) for cyanidin 3-arabinoside is not readily
available in published literature. Researchers should acquire this data experimentally or use
data from closely related cyanidin glycosides with caution for tentative assignments.
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Mass Spectrometry (MS) Data

High-resolution electrospray ionization mass spectrometry (HRESIMS) provides accurate mass
measurement, confirming the elemental composition of cyanidin 3-arabinoside. Tandem mass
spectrometry (MS/MS) reveals its characteristic fragmentation pattern.

Table 2: High-Resolution Mass Spectrometry Data for Cyanidin 3-Arabinoside.

lon Calculated m/z Measured m/z

[M]* 419.0978 419.0971

Table 3: ESI-MS/MS Fragmentation Data of Cyanidin 3-Arabinoside. The primary fragmentation
involves the cleavage of the glycosidic bond, resulting in the loss of the arabinose sugar

moiety.
Precursor lon (m/z) Fragmentlon (m/z)  Neutral Loss (Da) Description
[M - arabinose]™,
419.0971 287.0550 132.0421

Cyanidin aglycone

Experimental Protocols

The following sections detail the generalized methodologies for acquiring the NMR and MS
data for anthocyanins such as cyanidin 3-arabinoside.

NMR Spectroscopy

A sample of pure cyanidin 3-arabinoside is dissolved in an appropriate deuterated solvent,
typically DMSO-de or methanol-da4, often with the addition of a small amount of trifluoroacetic
acid (TFA-d) to stabilize the flavylium cation. Standard one-dimensional *H and 3C NMR
spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). For
unambiguous assignment of all proton and carbon signals, two-dimensional NMR experiments
such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum
Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential.
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Mass Spectrometry

Mass spectrometric analysis is typically performed using an electrospray ionization (ESI)
source coupled to a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap
instrument. The sample, dissolved in a suitable solvent like methanol or acetonitrile with a small
percentage of formic acid, is introduced into the ESI source. A full scan MS spectrum is
acquired in positive ion mode to determine the accurate mass of the molecular ion ([M]*). For
structural confirmation, a tandem MS (MS/MS) experiment is conducted. The [M]* ion is
isolated and subjected to collision-induced dissociation (CID) to generate characteristic

fragment ions.

Spectroscopic Analysis Workflow

The identification and structural confirmation of cyanidin 3-arabinoside follows a logical
workflow, integrating both MS and NMR data.
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Caption: Experimental workflow for the spectroscopic identification of cyanidin 3-arabinoside.

Signaling Pathways and Logical Relationships

The structural information derived from spectroscopic data is fundamental for understanding
the biological activity of cyanidin 3-arabinoside. For instance, its ability to interact with specific
molecular targets in signaling pathways is directly related to its three-dimensional structure.
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Caption: Logical relationship from structure to biological function of cyanidin 3-arabinoside.

« To cite this document: BenchChem. [Spectroscopic Profile of Cyanidin 3-Arabinoside: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b600289#spectroscopic-data-of-cyanidin-3-
arabinoside-nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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